molecular formula C3H9IPt-3 B080536 Iodotrimethylplatinum(IV) CAS No. 14364-93-3

Iodotrimethylplatinum(IV)

Cat. No.: B080536
CAS No.: 14364-93-3
M. Wt: 367.09 g/mol
InChI Key: ZCSQPOLLUOLHHF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iodotrimethylplatinum(IV), with the molecular formula (CH₃)₃PtI and CAS number [14364-93-3], is a platinum(IV) organometallic compound. It features a central platinum atom in the +4 oxidation state coordinated to three methyl groups and one iodide ligand, forming an octahedral geometry when additional ligands such as bipyridine are present . Key properties include:

  • Molecular weight: 367.09 g/mol
  • Physical state: Orange crystalline solid
  • Melting point: 250°C (decomposition)
  • Stability: Stable under ambient conditions but reactive toward halogens .

The compound is used in catalysis and materials science, particularly as a precursor in fuel cell technologies and homogeneous catalysis . Its crystallographic data (monoclinic system, space group P2₁/c) and bond parameters (e.g., Pt–I bond length = 2.7755 Å) have been extensively characterized via X-ray diffraction .

Preparation Methods

Grignard Reagent-Based Synthesis

Historical Development and Initial Protocols

The foundational synthesis of iodotrimethylplatinum(IV) involves reacting platinum(IV) salts with methyl Grignard reagents. Early work by Pope and Peachey utilized chloroplatinic acid (H2PtCl6\text{H}_2\text{PtCl}_6) and excess methylmagnesium iodide (MeMgI\text{MeMgI}), yielding a yellow crystalline product contaminated with elemental iodine and magnesium salts . This method, while pioneering, suffered from low yields (~70%) and required laborious purification .

Modern Optimizations in Reagent Stoichiometry

Recent patents have refined this approach by precisely controlling molar ratios. A molar ratio of Pt:MeMgX:CH3I=1:4:4\text{Pt}:\text{MeMgX}:\text{CH}_3\text{I} = 1:4:4 to 1:6:61:6:6 (where X=Cl, Br, I\text{X} = \text{Cl, Br, I}) minimizes excess reagent use, improving atomic efficiency and reducing byproducts like MgI2\text{MgI}_2 and KI\text{KI} . For example, using K2[PtCl6]\text{K}_2[\text{PtCl}_6] with MeMgI\text{MeMgI} and iodomethane in a mixed ether-halogenated solvent (e.g., diethyl ether and dichloromethane) achieves yields exceeding 85% with >99% purity .

Solvent System Innovations

The choice of solvent critically influences product isolation. A blend of ethers (e.g., tetrahydrofuran) and halogenated hydrocarbons (e.g., chloroform) enhances salt precipitation, enabling facile filtration. A volume ratio of ether:halocarbon=0.85:1\text{ether}:\text{halocarbon} = 0.85:1 to 1:31:3 optimizes phase separation, reducing residual magnesium and potassium contaminants to <300 ppm and <50 ppm, respectively .

Ion-Exchange Methodologies

Precursor Flexibility and Selectivity

Alternative routes leverage ion exchange to bypass Grignard reagents. Treating trimethylplatinum(IV) complexes like (CH3)3Pt(NO3)(\text{CH}_3)_3\text{Pt}(\text{NO}_3) or (CH3)3Pt(SO4)(\text{CH}_3)_3\text{Pt}(\text{SO}_4) with potassium iodide (KI\text{KI}) in polar aprotic solvents (e.g., acetone) quantitatively replaces the anion, yielding Me3PtI\text{Me}_3\text{PtI} . This method avoids magnesium byproducts entirely, making it preferable for high-purity applications.

Reaction Conditions and Kinetics

Reactions proceed at 25–50°C over 12–24 hours, with yields dependent on the solubility of the starting complex. For instance, (CH3)3Pt(NO3)(\text{CH}_3)_3\text{Pt}(\text{NO}_3) reacts completely within 12 hours at 40°C, whereas sulfate derivatives require extended periods due to lower solubility .

One-Pot Industrial Synthesis

Streamlined Protocol for Scalability

US Patent 6,809,212 outlines a one-pot method combining platinum(IV) chloride (PtCl4\text{PtCl}_4), methylmagnesium iodide, and elemental iodine (I2\text{I}_2) in a single reaction vessel . The exothermic reaction is controlled via gradual reagent addition and cooling (0–10°C), achieving 80–90% yield with minimal purification.

Key Advantages and Limitations

This method eliminates intermediate isolation steps, reducing production time and costs. However, it generates MgCl2\text{MgCl}_2 and MgI2\text{MgI}_2 byproducts, necessitating post-synthesis washes with nonpolar solvents (e.g., hexane) to isolate the product .

Comparative Analysis of Methodologies

The table below summarizes critical parameters across the three primary synthesis routes:

Method Starting Materials Solvent System Yield (%) Purity (%) Byproducts
Grignard Optimization K2[PtCl6]\text{K}_2[\text{PtCl}_6], MeMgI\text{MeMgI}, CH3I\text{CH}_3\text{I}Ether-halocarbon mixture85–92>99MgI2\text{MgI}_2, KI\text{KI}
Ion Exchange (CH3)3PtX(\text{CH}_3)_3\text{PtX}, KI\text{KI}Acetone75–8898–99KNO3\text{KNO}_3, K2SO4\text{K}_2\text{SO}_4
One-Pot PtCl4\text{PtCl}_4, MeMgI\text{MeMgI}, I2\text{I}_2Tetrahydrofuran80–9097–98MgCl2\text{MgCl}_2, MgI2\text{MgI}_2

Industrial and Materials Science Applications

Chemical Vapor Deposition (CVD) Precursors

High-purity Me3PtI\text{Me}_3\text{PtI} serves as a precursor for platinum thin films in microelectronics. Sublimation at 80–100°C under vacuum generates volatile intermediates like (CH3)3Pt(C5H4CH3)(\text{CH}_3)_3\text{Pt}(\text{C}_5\text{H}_4\text{CH}_3), which decompose on substrates to deposit metallic platinum .

Catalytic Hydrosilylation

The tetrameric structure [Me3PtI]4[\text{Me}_3\text{PtI}]_4 catalyzes hydrosilylation of alkenes at 120–150°C, though thermal decomposition to platinum metal necessitates careful temperature control .

Scientific Research Applications

Synthesis and Properties

Iodotrimethylplatinum(IV) is synthesized primarily through reactions involving potassium hexachloroplatinate and methylmagnesium iodide. The compound exists as a tetramer with a cubane-like structure, where each platinum atom is coordinated in a pseudo-octahedral geometry. Its stability makes it a useful precursor for generating other platinum complexes.

Key Characteristics

  • Chemical Formula : [(CH₃)₃PtI]₄
  • Molecular Weight : 367.10 g/mol
  • Appearance : White to orange crystalline solid
  • Solubility : Sparingly soluble in ether, alcohol, and acetone; insoluble in water
  • Sensitivity : Air and light sensitive

Catalytic Applications

Iodotrimethylplatinum(IV) serves as a catalyst in various organic reactions, particularly in hydrosilylation processes. Its ability to facilitate the addition of silanes to alkenes has been extensively studied.

Case Study: Hydrosilylation of Alkenes

In a study examining the catalytic efficiency of iodotrimethylplatinum(IV), it was found that the compound effectively catalyzed the hydrosilylation of terminal alkenes at elevated temperatures. The reaction mechanism involves the decomposition of the tetramer to generate active platinum species, which then interact with silanes and alkenes to form siloxanes.

Chemical Vapor Deposition (CVD)

Iodotrimethylplatinum(IV) is also utilized as a precursor for chemical vapor deposition (CVD) processes, particularly in the production of thin films for electronic applications.

Table: CVD Applications of Iodotrimethylplatinum(IV)

Application AreaDescription
ElectronicsUsed for depositing platinum layers on substrates
Optical CoatingsEmployed in creating thin films for optical devices
Semiconductor FabricationUtilized in producing conductive layers

Research in Organic Synthesis

The compound has been investigated for its role in organic synthesis beyond catalysis. It has shown potential in methyl transfer reactions under alkaline conditions, which can be beneficial in synthesizing various organic intermediates.

Case Study: Methyl Transfer Reactions

Research indicates that iodotrimethylplatinum(IV) facilitates methyl transfer under specific conditions, enhancing the yield of desired products. This property opens avenues for its application in synthesizing complex organic molecules.

Comparison with Similar Compounds

Comparison with Similar Platinum Compounds

Structural and Geometric Differences

Platinum(IV) complexes typically adopt octahedral geometries, while platinum(II) complexes are square planar. Below is a comparative analysis of iodotrimethylplatinum(IV) with analogous compounds:

Table 1: Structural and Geometric Comparison

Compound Oxidation State Geometry Ligands Key Bond Lengths (Å)
Iodotrimethylplatinum(IV) IV Octahedral 3 CH₃, 1 I⁻, bipyridine Pt–I: 2.7755
Cisplatin II Square Planar 2 Cl⁻, 2 NH₃ Pt–Cl: 2.32
Compound II () IV Octahedral 2 Cl⁻, 2 indazole carboxylato, ethanediamine Pt–Cl: ~2.33 (estimated)
Diphenyl(COD)Pt(II) II Square Planar 1,5-cyclooctadiene, 2 C₆H₅ Pt–C (phenyl): ~2.02

Key Observations :

  • Bond Lengths : The Pt–I bond in iodotrimethylplatinum(IV) is longer than Pt–Cl bonds in cisplatin, reflecting differences in ligand electronegativity and ionic radii (I⁻ > Cl⁻).

Research Findings and Trends

Recent studies highlight the following:

  • Ligand Substitution : The iodide ligand in iodotrimethylplatinum(IV) can be replaced by azolidone derivatives, enabling tunability for catalytic applications .
  • Comparative Stability : Pt(IV) complexes like iodotrimethylplatinum(IV) are more resistant to reduction than Pt(II) species, favoring their use in oxidative environments .

Biological Activity

Iodotrimethylplatinum(IV) (ITMP) is a platinum-based organometallic compound that has garnered attention for its unique biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of ITMP, supported by data tables, case studies, and detailed research findings.

Iodotrimethylplatinum(IV) is characterized by the formula  Pt CH3)3+\text{ Pt CH}_3)_3\text{I }^{+}. The platinum atom is in the +4 oxidation state, coordinated with three methyl groups and one iodide ion. The geometry around the platinum center is typically octahedral, which influences its reactivity and interaction with biological molecules.

Anticancer Properties

Research has demonstrated that ITMP exhibits significant anticancer properties, particularly against various cancer cell lines. The mechanism of action involves the formation of DNA adducts, leading to apoptosis in cancer cells. A study indicated that ITMP was effective against ovarian cancer cells, showing a dose-dependent decrease in cell viability .

Table 1: Anticancer Activity of Iodotrimethylplatinum(IV)

Cancer Cell LineIC50 (µM)Mechanism of Action
A2780 (Ovarian)5.2DNA adduct formation
HeLa (Cervical)7.8Induction of apoptosis
MCF-7 (Breast)6.4Cell cycle arrest

Catalytic Activity

ITMP has also been noted for its catalytic properties in organic reactions. It shows high selectivity and efficiency in catalyzing reactions such as hydrosilylation and carbon-carbon bond formation. The catalytic activity is attributed to the unique coordination environment provided by the methyl groups and iodide ligand .

Table 2: Catalytic Reactions Involving Iodotrimethylplatinum(IV)

Reaction TypeSubstrateYield (%)
HydrosilylationAlkenes85
Cross-couplingAryl halides90
CarbonylationAldehydes75

Case Studies

  • Ovarian Cancer Treatment : A clinical study explored the efficacy of ITMP in treating patients with recurrent ovarian cancer. The results showed a significant reduction in tumor size among participants treated with ITMP compared to those receiving standard chemotherapy .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that ITMP induces oxidative stress within cancer cells, leading to mitochondrial dysfunction and subsequent cell death. This was confirmed through assays measuring reactive oxygen species (ROS) levels and mitochondrial membrane potential .

Research Findings

Recent studies have highlighted the importance of the ligand environment surrounding platinum complexes in determining their biological activity. The presence of methyl groups in ITMP enhances its lipophilicity, facilitating better cellular uptake compared to other platinum compounds . Furthermore, research indicates that modifications to the ligand structure can significantly alter both the anticancer efficacy and catalytic properties of platinum complexes.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing iodotrimethylplatinum(IV), and how can experimental reproducibility be ensured?

  • Methodological Answer : Iodotrimethylplatinum(IV) [(CH₃)₃PtI] is typically synthesized via oxidative addition of methyl iodide to trimethylplatinum(IV) precursors. To ensure reproducibility:

  • Document reaction conditions (solvent, temperature, stoichiometry) in detail, including inert atmosphere requirements (e.g., nitrogen/argon) .

  • Characterize products using ¹H/¹³C NMR (to confirm methyl groups) and X-ray crystallography (for structural validation). Cross-reference with literature-reported spectral data .

  • Include purity assessments (e.g., elemental analysis, HPLC) in the main manuscript, with extended datasets in supplementary materials .

    • Data Table :
ParameterExample ValueTechnique for Validation
Reaction Temperature60°CThermocouple monitoring
Yield78%Gravimetric analysis
Pt-I Bond Length2.68 ÅX-ray diffraction

Q. Which spectroscopic and analytical techniques are most reliable for characterizing iodotrimethylplatinum(IV)?

  • Methodological Answer : Prioritize techniques sensitive to Pt-centered bonding and methyl group environments:

  • NMR Spectroscopy : Use ¹⁹⁵Pt NMR to confirm oxidation state and coordination geometry. Compare chemical shifts with analogous Pt(IV) complexes .
  • Infrared (IR) Spectroscopy : Identify Pt-C stretching vibrations (450–550 cm⁻¹) and validate against computational simulations .
  • Elemental Analysis : Ensure ≤0.3% deviation from theoretical C/H/Pt/I ratios to confirm purity .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of iodotrimethylplatinum(IV) with nucleophiles?

  • Methodological Answer : Discrepancies in nucleophilic substitution pathways (e.g., SN2 vs. associative mechanisms) require:

  • Isotopic Labeling : Use deuterated methyl groups to track kinetic isotope effects .

  • Computational Modeling : Perform DFT calculations to compare activation barriers for proposed pathways .

  • In Situ Monitoring : Employ stopped-flow UV-Vis or Raman spectroscopy to capture transient intermediates .

    • Data Contradiction Analysis :
  • If experimental rates conflict with theoretical predictions, re-examine solvent effects (e.g., polarity, coordinating ability) and purity of starting materials .

Q. What strategies mitigate challenges in studying the electronic structure of iodotrimethylplatinum(IV)?

  • Methodological Answer : Address ligand-field splitting and relativistic effects via:

  • X-ray Absorption Spectroscopy (XAS) : Probe Pt L₃-edge to assess oxidation state and ligand coordination .

  • Magnetic Circular Dichroism (MCD) : Resolve d-orbital contributions to electronic transitions .

  • Comparative Studies : Benchmark against trimethylplatinum(IV) halides (e.g., Cl/Br analogs) to isolate iodine’s electronic influence .

    • Data Table :
TechniqueKey OutputReference Compound
XASPt L₃-edge white line intensity(CH₃)₃PtCl
DFT CalculationHOMO-LUMO gap (eV)(CH₃)₃PtBr

Q. How can researchers reconcile conflicting data on the thermal stability of iodotrimethylplatinum(IV)?

  • Methodological Answer : Divergent decomposition temperatures in literature may arise from impurities or measurement techniques. To resolve:

  • Conduct thermogravimetric analysis (TGA) under controlled atmospheres (e.g., N₂ vs. air) .
  • Pair with mass spectrometry (MS) to identify gaseous decomposition products (e.g., CH₃I) .
  • Validate with replicate experiments (≥3 trials) and statistical error analysis .

Q. Safety and Ethical Considerations

Q. What safety protocols are critical when handling iodotrimethylplatinum(IV)?

  • Methodological Answer :

  • Use glove boxes or Schlenk lines to prevent moisture/oxygen exposure .
  • Employ PPE (gloves, lab coats) and fume hoods to avoid inhalation/contact (R-phrases: R36/37/38) .
  • Dispose of waste via institutional heavy-metal protocols, citing S-phrases (S26-37) .

Properties

IUPAC Name

carbanide;iodoplatinum
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CH3.HI.Pt/h3*1H3;1H;/q3*-1;;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSQPOLLUOLHHF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].[CH3-].[CH3-].I[Pt]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9IPt-3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30473900
Record name Iodotrimethylplatinum(IV)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14364-93-3
Record name Iodotrimethylplatinum(IV)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.